molecular formula C17H15NO2S B10843872 4,5-Bis(4-methoxyphenyl)isothiazole

4,5-Bis(4-methoxyphenyl)isothiazole

Cat. No.: B10843872
M. Wt: 297.4 g/mol
InChI Key: COPANKICKKUPAC-UHFFFAOYSA-N
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Description

4,5-Bis(4-methoxyphenyl)isothiazole is a heterocyclic compound characterized by the presence of an isothiazole ring substituted with two 4-methoxyphenyl groups. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-methoxyphenyl)isothiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of oxime with sulfuryl chloride in chlorobenzene at 80°C, followed by methylation with dimethyl sulfate . This method yields the desired isothiazole compound in moderate yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-methoxyphenyl)isothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroisothiazoles, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Bis(4-methoxyphenyl)isothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Bis(4-methoxyphenyl)isothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

4,5-Bis(4-methoxyphenyl)isothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-1,2-thiazole

InChI

InChI=1S/C17H15NO2S/c1-19-14-7-3-12(4-8-14)16-11-18-21-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3

InChI Key

COPANKICKKUPAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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